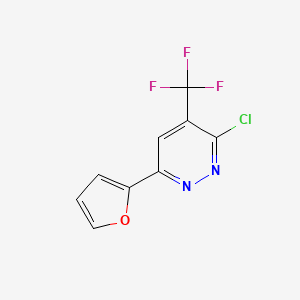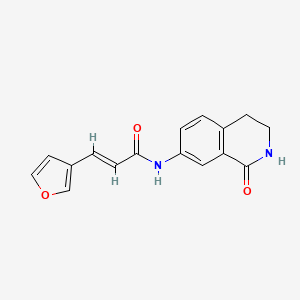
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, also known as TAI-1, is a small molecule inhibitor that has been found to be effective in the treatment of cancer. It was first synthesized in 2010 by a group of researchers at the University of Texas Southwestern Medical Center. Since then, TAI-1 has been the subject of numerous studies, and its potential as a cancer therapy has been widely recognized.
作用機序
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves the inhibition of TTK, a protein that is involved in the regulation of cell division. TTK is overexpressed in many types of cancer, and its inhibition has been shown to lead to cell death. This compound works by binding to the active site of TTK, preventing it from carrying out its normal function. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of tumor cells. This compound has also been shown to decrease the expression of several genes that are involved in cancer progression, suggesting that it may have a broad anti-tumor effect.
実験室実験の利点と制限
One advantage of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is its relatively straightforward synthesis, which makes it easy to produce on a large scale. It has also been found to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability in the treatment of cancer. One limitation of this compound is its relatively low potency, which may limit its effectiveness in some cases. Additionally, further research is needed to determine the optimal dosing and administration of this compound.
将来の方向性
There are several future directions for research on (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide. One area of interest is the development of more potent analogs of this compound, which may have improved efficacy. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to select patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the optimal dosing and administration of this compound, and to investigate its potential in combination with other cancer therapies.
合成法
The synthesis of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves several steps, starting with the reaction of furan-3-carboxaldehyde with 4-hydroxy-1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. This reaction yields a key intermediate, which is then reacted with acryloyl chloride to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it a promising candidate for further development.
科学的研究の応用
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called TTK, which is essential for cell division. By blocking TTK, this compound prevents cancer cells from dividing and growing, ultimately leading to their death. This compound has also been found to be effective in combination with other cancer therapies, such as chemotherapy and radiation, suggesting that it may have a role to play in the treatment of cancer.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(4-1-11-6-8-21-10-11)18-13-3-2-12-5-7-17-16(20)14(12)9-13/h1-4,6,8-10H,5,7H2,(H,17,20)(H,18,19)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRFVEWYWDHKJR-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)
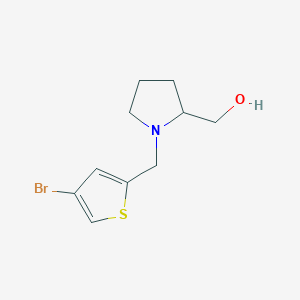
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)
![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)
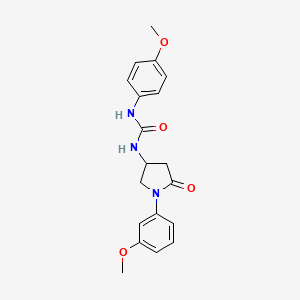
![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
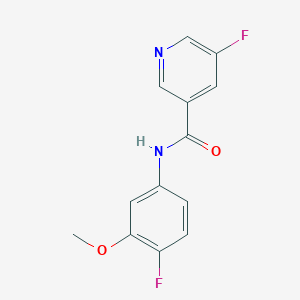
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)
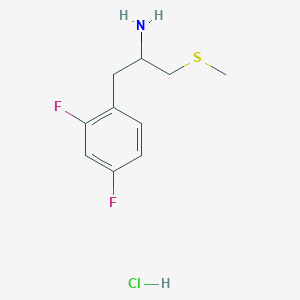
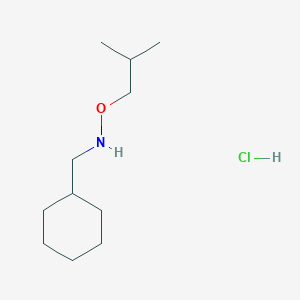
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
